3-oxohexacosanoyl-CoA
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Overview
Description
3-oxohexacosanoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxohexacosanoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a very long-chain fatty acyl-CoA and a 3-oxo-fatty acyl-CoA. It derives from a hexacosanoyl-CoA and a 3-oxohexacosanoic acid. It is a conjugate acid of a 3-oxohexacosanoyl-CoA(4-).
Scientific Research Applications
Synthesis and Detection in Peroxisomal Proteins
3-oxohexadecanoyl-CoA, a similar compound to 3-oxohexacosanoyl-CoA, has been synthesized for studying peroxisomal bifunctional proteins. This synthesis involved several chemical processes including the Reformatsky reaction, leading to the production of ethyl 3-oxohexadecanoate and its subsequent conversion. High-performance liquid chromatography (HPLC) was used to investigate the behavior of the CoA ester, contributing significantly to the understanding of peroxisomal proteins (Tsuchida et al., 2017).
Metabolic Engineering for Chemical Production
In the context of metabolic engineering, compounds like 3-oxohexacosanoyl-CoA have been investigated as intermediates. For example, Methylobacterium extorquens AM1 was engineered to convert methanol into 3-hydroxypropionic acid (3-HP), involving the manipulation of CoA derivatives. This research demonstrates the potential of using engineered microbes for the production of valuable chemicals from alternative carbon feedstocks (Yang et al., 2017).
Study of Fatty Acid Oxidation Disorders
In clinical research, compounds like 3-oxohexacosanoyl-CoA have been pivotal in studying fatty acid oxidation disorders. A case involving abnormal patterns of beta-oxidation intermediates, including 3-oxoacyl-CoA, highlighted the importance of these compounds in diagnosing and understanding metabolic diseases (Jackson et al., 1992).
Anaerobic Metabolism of Aromatic Compounds
3-oxoacyl-CoA compounds play a role in the anaerobic metabolism of aromatic compounds. For example, the study of enzymes in the benzoyl-CoA pathway, such as 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, showcases how these compounds participate in complex biochemical pathways, contributing to our understanding of anaerobic bacterial metabolism (Laempe et al., 1999).
properties
CAS RN |
1245945-35-0 |
---|---|
Product Name |
3-oxohexacosanoyl-CoA |
Molecular Formula |
C47H84N7O18P3S |
Molecular Weight |
1160.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexacosanethioate |
InChI |
InChI=1S/C47H84N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-34,36,40-42,46,58-59H,4-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/t36-,40-,41-,42+,46-/m1/s1 |
InChI Key |
VOMUIFOBQMYJPJ-CPIGOPAHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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